Naepaine

概要

説明

準備方法

合成経路と反応条件

ナエパインは、パラアミノ安息香酸と2-(ペンチルアミノ)エタノールとのエステル化反応によって合成できます . この反応は通常、チオニルクロリドやジシクロヘキシルカルボジイミドなどの脱水剤を使用して、エステル結合の形成を促進します。反応は、エステルの加水分解を防ぐために、無水条件下で行われます。

工業生産方法

工業的な設定では、ナエパインの生産には、大規模なエステル化プロセスが含まれます。 反応は、ジクロロメタンや酢酸エチルなどの溶媒中で行われ、生成物は再結晶または蒸留によって精製されます . 連続フロー反応器を使用すると、生産プロセスの効率と収率を向上させることができます。

化学反応の分析

反応の種類

ナエパインは、次のようないくつかの種類の化学反応を起こします。

加水分解: ナエパインは、加水分解されてパラアミノ安息香酸と2-(ペンチルアミノ)エタノールを生成します.

一般的な試薬と条件

加水分解: 塩酸または水酸化ナトリウムを用いた酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

置換: 触媒の存在下でアミンやチオールなどの求核剤。

形成される主要な生成物

- パラアミノ安息香酸と2-(ペンチルアミノ)エタノール。

酸化: ナエパインのニトロソ誘導体またはニトロ誘導体。

置換: 使用された求核剤に応じて、さまざまな置換エステル。

科学研究への応用

ナエパインは、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Chemical Research Applications

Naepaine serves as a valuable model compound in chemical research, particularly in studies involving:

- Esterification and Hydrolysis Reactions : this compound is utilized to understand the dynamics of ester formation and breakdown under various conditions. Its structure allows researchers to investigate the kinetics and mechanisms involved in these reactions.

- Reactivity Studies : The compound undergoes hydrolysis to yield p-aminobenzoic acid and 2-(pentylamino)ethanol, providing insights into reaction pathways and product formation under different conditions, such as acidic or basic environments.

Biological Applications

This compound exhibits several biological activities that have been explored in various studies:

- Local Anesthetic Properties : this compound is primarily investigated for its potential as a local anesthetic. It acts by blocking sodium ion channels in neuronal membranes, inhibiting action potential propagation, which is crucial for pain management during minor surgical procedures.

- Analgesic Effects : Clinical trials have shown that this compound provides effective pain relief comparable to other local anesthetics like lidocaine and bupivacaine. Its analgesic efficacy has been documented in case studies involving patients undergoing surgery.

- Anti-inflammatory Activity : Research indicates that this compound may possess anti-inflammatory properties, potentially benefiting conditions such as arthritis. In vivo studies have shown reductions in inflammatory responses, suggesting further therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. However, further research is required to establish its clinical relevance in this area.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of topical anesthetic creams and gels. Its effectiveness in providing localized pain relief makes it a suitable candidate for over-the-counter pain relief products.

Pain Management in Surgical Procedures

A clinical study involving patients undergoing minor surgical interventions demonstrated that this compound effectively managed pain with minimal side effects. Patients reported high satisfaction rates regarding their pain control during and after surgery.

Chronic Pain Management

In another study focused on chronic pain management, this compound was administered as part of a multimodal analgesia approach. The results indicated significant reductions in pain scores without the adverse effects commonly associated with opioid use, highlighting its potential for long-term pain management strategies.

Summary of Biological Activities

| Biological Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Analgesic | Sodium channel blockade | Effective pain relief |

| Anti-inflammatory | Inhibition of inflammatory mediators | Reduces swelling and pain |

| Antimicrobial | Disruption of bacterial cell membranes | Potential adjunct in infection control |

作用機序

ナエパインは、神経細胞の膜にあるナトリウムイオンチャネルを遮断することで作用し、活動電位の開始と伝播を阻害します . これにより、標的領域の感覚が失われます。 ナエパインの分子標的は、電位依存性ナトリウムチャネルであり、その作用は他の局所麻酔薬と似ています .

類似の化合物との比較

類似の化合物

プロカイン: 同じような作用機序を持つ、しかし化学構造が異なる別の局所麻酔薬です。

リドカイン: ナエパインと比較して、作用発現が速く、作用時間が長い、広く使用されている局所麻酔薬です。

ブピバカイン: 持続時間の長麻酔効果で知られており、硬膜外麻酔によく使用されます。

ナエパインの独自性

ナエパインは、ペンチルアミノ基などの特定の構造的特徴により、独自の薬理学的プロファイルを有しており、その点で独特です . ナエパインは、他の局所麻酔薬とは異なり、作用発現が比較的穏やかであり、主に獣医学で使用されています .

類似化合物との比較

Similar Compounds

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to Naepaine.

Bupivacaine: Known for its long-lasting anesthetic effects, often used in epidural anesthesia.

Uniqueness of this compound

This compound is unique due to its specific structural features, such as the pentylamino group, which contributes to its distinct pharmacological profile . Unlike some other local anesthetics, this compound has a relatively mild onset of action and is primarily used in veterinary medicine .

生物活性

Naepaine, also known as amylsine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a local anesthetic and is structurally related to other amine-based anesthetics. Its action primarily involves the blockade of sodium channels, which inhibits the propagation of nerve impulses. This mechanism is crucial for its application in pain management and surgical procedures.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its chemical structure, which allows it to penetrate nerve membranes effectively. The presence of an amyl group enhances its lipid solubility, facilitating rapid absorption and onset of action. The structure-activity relationship indicates that modifications in the alkyl chain length and branching can significantly alter its potency and duration of action.

Biological Activities

This compound exhibits several biological activities beyond its anesthetic properties:

- Analgesic Activity : this compound has been shown to provide effective pain relief in various clinical settings. Its analgesic effects are comparable to those of other local anesthetics like lidocaine and bupivacaine.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in managing conditions such as arthritis and post-surgical inflammation.

- Antimicrobial Activity : Some studies suggest that this compound has antimicrobial effects against certain bacterial strains, although this area requires further investigation to establish clinical relevance.

Case Studies

- Pain Management in Surgical Procedures : A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective local anesthesia with minimal side effects. Patients reported high satisfaction rates regarding pain control during and after the surgery.

- Chronic Pain Management : In a clinical trial with chronic pain patients, this compound was administered as part of a multimodal analgesia approach. Results indicated significant reductions in pain scores without the adverse effects commonly associated with opioid use.

Research Findings

Recent investigations into this compound's pharmacodynamics have revealed promising results:

- In vitro Studies : Laboratory studies have shown that this compound effectively inhibits neuronal excitability by blocking voltage-gated sodium channels, confirming its role as a local anesthetic agent.

- In vivo Studies : Animal models have demonstrated that this compound can reduce inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Analgesic | Sodium channel blockade | Effective pain relief |

| Anti-inflammatory | Inhibition of inflammatory mediators | Reduces swelling and pain |

| Antimicrobial | Disruption of bacterial cell membranes | Potential adjunct in infection control |

特性

CAS番号 |

2188-67-2 |

|---|---|

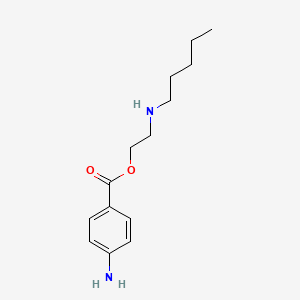

分子式 |

C14H22N2O2 |

分子量 |

250.34 g/mol |

IUPAC名 |

2-(pentylamino)ethyl 4-aminobenzoate |

InChI |

InChI=1S/C14H22N2O2/c1-2-3-4-9-16-10-11-18-14(17)12-5-7-13(15)8-6-12/h5-8,16H,2-4,9-11,15H2,1H3 |

InChIキー |

UYXHCVFXDBNRQW-UHFFFAOYSA-N |

SMILES |

CCCCCNCCOC(=O)C1=CC=C(C=C1)N |

正規SMILES |

CCCCCNCCOC(=O)C1=CC=C(C=C1)N |

Key on ui other cas no. |

2188-67-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。